![molecular formula C7H6BrIO B3034893 (3-Bromo-4-iodophenyl)methanol CAS No. 249647-26-5](/img/structure/B3034893.png)
(3-Bromo-4-iodophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and the need for enantiomeric purity. For example, a 7-step procedure was developed for the synthesis of enantiomerically pure diarylethanes, starting from a halogenated methanone and involving the resolution of diastereomeric acids by crystallization . This indicates that the synthesis of "(3-Bromo-4-iodophenyl)methanol" could also involve multiple steps and the need for careful control of stereochemistry.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds can be studied using various spectroscopic methods and X-ray diffraction. For instance, the absolute configurations of certain diarylethanes were determined by single-crystal X-ray diffractions . A DFT study on a related compound, (RS)-(3-bromophenyl)(pyridine-2yl)methanol, provided insights into the structure-activity relationship, frontier orbital gap, and molecular electrostatic potential map, which are crucial for understanding the active sites of the molecule .
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be influenced by substituents on the aromatic ring. A study on the kinetics of piperidinodebromination of substituted biphenyls in methanol showed that the rates could be correlated with electronic effects of the substituents . This suggests that the presence of bromo and iodo substituents in "this compound" would also affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds can be quite distinct. For example, the synthesis of a bis(halophenyl) compound revealed its crystal structure and intermolecular interactions . The study of binary mixtures of an ionic liquid with methanol showed strong ion-alcohol interactions , which could be relevant when considering the solvent interactions of "this compound". Additionally, the participation of methanol as a solvent and reactant in the synthesis of haloethers indicates its potential role in the synthesis and properties of halogenated methanols .
Scientific Research Applications
Lipid Dynamics in Biological Membranes
Methanol, a component of (3-Bromo-4-iodophenyl)methanol, plays a significant role in the study of lipid dynamics in biological membranes. It is used as a solubilizing agent for transmembrane proteins/peptides in biological and synthetic membranes. Research shows that methanol can significantly impact lipid dynamics, influencing the structure-function relationship associated with bilayer composition (Nguyen et al., 2019).
Kinetics of Organic Reactions
Studies on the kinetics of organic reactions involving bromo and nitro substituents in methanol have been conducted. These studies provide insights into the behavior of molecules and the impact of different substituents on reaction rates, which is essential in organic synthesis and pharmaceutical research (Guanti et al., 1977).
Antibacterial Properties of Marine Algae Extracts
Bromophenols isolated from marine algae, which are structurally similar to this compound, have been studied for their antibacterial properties. These compounds show potential as antibacterial agents, which is crucial for developing new drugs and treatments (Xu et al., 2003).
Palladium-Catalyzed Intramolecular Carbometalation
Research on palladium-catalyzed intramolecular carbometalation reactions, using compounds structurally related to this compound, has led to the development of efficient synthetic routes. This is significant for the synthesis of complex organic molecules, including pharmaceuticals (Richey & Yu, 2009).
Theoretical Studies on Molecular Structure and Activity
DFT (Density Functional Theory) studies have been conducted on molecules similar to this compound to understand their molecular structure and activity. Such studies are crucial in drug design and material science (Trivedi, 2017).
properties
IUPAC Name |
(3-bromo-4-iodophenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrIO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBWGDPWHYKLAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101307927 | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
249647-26-5 | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249647-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-iodobenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101307927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-iodobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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